(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid
Description
The compound "(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid" is a spirocyclic carboxylic acid derivative characterized by a unique bicyclic spiro[3.3]heptane core. Key structural features include:
- A spiro[3.3]heptane scaffold, which imposes conformational rigidity and influences stereoelectronic properties.
- A tert-butoxycarbonyl (Boc)-protected amino group at position 3, enhancing stability and modulating solubility.
The Boc group likely improves metabolic stability compared to unprotected amines .
Properties
IUPAC Name |
(1R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(18)14-13(9(16)17)7-8(15)12(13)5-4-6-12/h8,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJPQYPGPPJUCI-OQPBUACISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C12CCC2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H](C12CCC2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts to facilitate the formation of the spiro structure.
Functional Group Introduction: Protecting groups such as tert-butoxycarbonyl (Boc) are used to introduce the necessary functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The spiro[3.3]heptane core structure of this compound is recognized for its ability to serve as a bioisostere for various aromatic compounds. This property allows it to replace benzene rings in drug design, potentially improving pharmacological profiles by enhancing solubility and reducing toxicity. Notably, the spiro[3.3]heptane framework has been incorporated into several anticancer agents, such as sonidegib and vorinostat, showcasing its versatility in medicinal applications .
Synthesis and Derivatives
The synthesis of (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid typically involves multi-step processes that can include:
- Strecker Reaction : Utilized for incorporating chiral amino acids into the spirocyclic structure.
- Malonate Alkylation : A method for constructing the spirocyclic keto ester backbone.
These synthetic strategies allow for the generation of a variety of derivatives, which can be tailored for specific biological activities .
Research indicates that compounds with a spiro[3.3]heptane structure exhibit promising biological activities, including:
- Anticancer Properties : The incorporation of this scaffold into existing drugs has shown enhanced potency against cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated potential in protecting against neurodegenerative diseases by modulating neurotransmitter systems .
Case Study 1: Anticancer Drug Development
A study evaluated the efficacy of (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane derivatives against various cancer cell lines. The results indicated that certain modifications to the spirocyclic structure significantly increased cytotoxicity compared to traditional benzene-based compounds.
Case Study 2: Neuroprotective Applications
Another investigation focused on the neuroprotective effects of spiro[3.3]heptane derivatives in models of Alzheimer's disease. The findings suggested that these compounds could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby offering a potential therapeutic avenue .
Mechanism of Action
The mechanism of action of (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural homology with the target molecule, enabling comparative analysis:
Beta-Lactam Derivatives ()
Compound m : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
- Key differences : Contains a beta-lactam ring and a thia-azabicyclo system, absent in the target compound. The pivalamido group (similar to Boc) enhances resistance to enzymatic degradation.
- Activity : Beta-lactams typically exhibit antibacterial activity via penicillin-binding protein inhibition, whereas the target compound’s spiro scaffold may favor different targets .
- Compound d: (5R,6S)-3-(2-Aminoethylthio)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Key differences: A carbapenem-like structure with a hydroxyethyl side chain. The target compound lacks the beta-lactam ring but shares carboxylic acid functionality. Solubility: The thioether and hydroxyethyl groups in compound d increase aqueous solubility compared to the spiro system’s rigidity .
Macrolide and Statin Derivatives ()
- Compound l: A macrolide dihydrate with a complex hexadecanone backbone. Key differences: The macrocyclic structure contrasts sharply with the compact spiro scaffold. Compound l’s sugar moieties and dimethylamino groups enhance membrane penetration, whereas the target compound’s Boc group may limit passive diffusion .
- Pravastatin-related compound A: Features a hexahydronaphthalene ring and dihydroxyheptanoate chain. Key differences: The statin’s linear chain and hydroxyl groups optimize HMG-CoA reductase binding, while the spiro system’s rigidity may restrict such interactions. Both share carboxylic acid groups critical for ionic interactions .
Cyclopentane Carboxylic Acid Analog ()
- (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid (CAS 410090-37-8). Key differences: Cyclopentane vs. spiro[3.3]heptane scaffold. The cyclopentane analog has fewer stereochemical constraints and a lower molecular weight (229.27 g/mol vs. ~270 g/mol estimated for the target compound). Physicochemical properties: The cyclopentane analog’s XLogP3 (1.4) suggests moderate lipophilicity, comparable to the target compound. Both share Boc protection, but the spiro system may reduce metabolic clearance .
Research Implications and Gaps
- Structural uniqueness: The spiro[3.3]heptane core distinguishes the target compound from beta-lactams, macrolides, and statins, suggesting novel pharmacokinetic or target-binding profiles.
- Functional group synergy : The Boc group and carboxylic acid may enable prodrug strategies or pH-dependent solubility, as seen in statins .
- Data limitations : Direct biological data (e.g., MIC, IC50) for the target compound are absent in the evidence. Future studies should prioritize assays comparing its stability, solubility, and activity against analogs.
Biological Activity
(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid is a compound characterized by its unique spirocyclic structure, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Structural Characteristics
The compound belongs to a class of spirocyclic compounds known for their structural complexity and ability to mimic various biological targets. The spiro[3.3]heptane core serves as a saturated benzene bioisostere, allowing for modifications that enhance biological activity while maintaining structural integrity .
Anticancer Properties
Research indicates that derivatives of spiro[3.3]heptane, including the compound , exhibit significant anticancer properties. For instance, the incorporation of the spiro[3.3]heptane core into established anticancer drugs has been shown to enhance their potency. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism and bacterial growth. Notably, it has shown potential as an inhibitor of glutamate racemase, an enzyme critical for bacterial cell wall synthesis. This suggests its utility in developing antibacterial agents as well .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : The unique spatial arrangement of the spirocyclic structure allows for effective binding to target proteins and enzymes.
- Metabolic Stability : Modifications in the molecular structure enhance metabolic stability, leading to prolonged bioavailability in biological systems .
Case Studies
Several studies have highlighted the efficacy of spiro[3.3]heptane derivatives:
- Anticancer Activity : A study demonstrated that spirocyclic compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Antibacterial Efficacy : In vitro assays showed that derivatives of spiro[3.3]heptane significantly inhibited the growth of H. pylori, with some analogs achieving MIC values comparable to standard antibiotics .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Synthetic Strategies for Spirocyclic Analogues
Which spectroscopic and computational methods are most effective for characterizing the compound’s structure and stereochemistry?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC, HMBC) resolves spirocyclic connectivity and substituent orientation. For example, spiro[3.3]heptane systems require careful analysis of coupling constants to confirm ring fusion .
- X-ray crystallography : Definitive proof of stereochemistry, especially for novel spiro scaffolds .
- Mass spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns unique to the Boc-protected amino group .
Q. Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Critical Parameters | Evidence Reference |
|---|---|---|
| 2D NMR | , couplings | |
| X-ray | Crystallographic R-factor | |
| HRMS | m/z accuracy < 5 ppm |
How can researchers assess the purity of this compound using chromatographic techniques?
Level: Basic
Methodological Answer:
- Reverse-phase HPLC (RP-HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor at 210–254 nm for carboxylic acid and Boc-group absorption. Method development should follow pharmacopeial guidelines for related spiro compounds .
- Chiral HPLC : To confirm enantiomeric purity, employ chiral stationary phases (e.g., amylose-based) validated for stereoisomeric separation .
Q. Table 3: HPLC Conditions for Purity Analysis
| Parameter | Recommended Setting | Source |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | |
| Mobile phase | Acetonitrile/water + 0.1% TFA | |
| Detection | UV at 210 nm |
How can stereochemical inconsistencies in synthetic batches be resolved?
Level: Advanced
Methodological Answer:
Discrepancies in stereochemistry often arise from competing reaction pathways. Solutions include:
- Dynamic kinetic resolution : Use chiral catalysts to favor the (1R,3R) configuration during cyclization.
- Crystallization-induced asymmetric transformation : Recrystallize under conditions that selectively precipitate the desired enantiomer, as seen in pharmacopeial standards for similar compounds .
- Vibrational circular dichroism (VCD) : Advanced spectroscopic method to distinguish enantiomers without crystallization .
What computational approaches predict the biological activity of this spirocyclic compound?
Level: Advanced
Methodological Answer:
- Molecular docking : Model interactions with biological targets (e.g., enzymes with spirocycle-binding pockets). Use software like AutoDock Vina with force fields adjusted for strained spiro systems .
- QSAR modeling : Correlate structural features (e.g., Boc-group polarity, spiro ring strain) with activity data from analogues (e.g., antibacterial spiro-β-lactams ).
Q. Table 4: Computational Parameters for Activity Prediction
| Parameter | Setting | Evidence Reference |
|---|---|---|
| Docking software | AutoDock Vina | |
| Force field | AMBER for strained rings | |
| QSAR descriptors | LogP, polar surface area |
How should researchers address contradictions in spectroscopic data across studies?
Level: Advanced
Methodological Answer:
Contradictions often stem from solvent effects, impurities, or instrument calibration. Mitigation strategies:
- Cross-validate with multiple techniques : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., conflicting NOE effects in spiro systems) .
- Standardize solvent systems : Use deuterated solvents consistently, as polarity shifts can alter chemical shifts .
- Reference pharmacopeial assays : Align methods with USP/Ph.Eur. guidelines for related carboxylic acids .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced
Methodological Answer:
- Ring strain in spiro systems : High strain energy may lead to low yields during cyclization. Optimize reaction temperature and catalysts (e.g., low-temperature BF3·Et2O protocols ).
- Protecting group removal : Acidic Boc deprotection must avoid degrading the spiro core. Use mild conditions (e.g., TFA/DCM, 0°C) .
- Purification : Scale-compatible techniques like flash chromatography or preparative HPLC, as described in pharmacopeial monographs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
